molecular formula C17H14N4O2S3 B10972024 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B10972024
M. Wt: 402.5 g/mol
InChI Key: YRCLDFDKKSTHSH-UHFFFAOYSA-N
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Description

The compound 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule featuring a unique combination of thiazolo and benzothieno pyrimidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazolo[3,2-a]pyrimidine core, which is then functionalized with a benzothieno moiety. Key steps include:

  • Cyclization Reactions : Formation of the thiazolo[3,2-a]pyrimidine ring through cyclization of appropriate precursors under acidic or basic conditions.
  • Thioether Formation : Introduction of the sulfanyl group via nucleophilic substitution reactions.
  • Final Cyclization : Formation of the benzothieno ring through intramolecular cyclization, often facilitated by heating and the presence of catalysts.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

  • Oxidation : The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction : The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution : The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using nucleophiles like amines or alkoxides.
Common Reagents and Conditions:
  • Oxidation : Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reduction : Sodium borohydride, lithium aluminum hydride.
  • Substitution : Amines, alkoxides.
Major Products:
  • Oxidation : Sulfoxides, sulfones.
  • Reduction : Alcohol derivatives.
  • Substitution : Various substituted thiazolo and benzothieno derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine: Medicinal chemistry explores this compound for its potential therapeutic properties. It is studied for its activity against various diseases, including cancer and infectious diseases, due to its ability to interact with specific biological targets.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds:

  • 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
  • 7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetic acid hydrochloride
  • 3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid

Uniqueness: Compared to similar compounds, 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one stands out due to its unique combination of thiazolo and benzothieno rings. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H14N4O2S3

Molecular Weight

402.5 g/mol

IUPAC Name

2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H14N4O2S3/c22-12-7-9(18-17-21(12)5-6-24-17)8-25-16-19-14(23)13-10-3-1-2-4-11(10)26-15(13)20-16/h5-7H,1-4,8H2,(H,19,20,23)

InChI Key

YRCLDFDKKSTHSH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC4=CC(=O)N5C=CSC5=N4

Origin of Product

United States

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